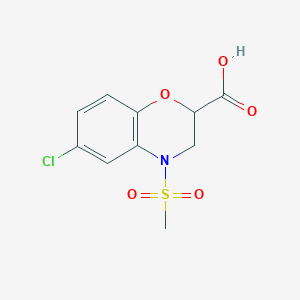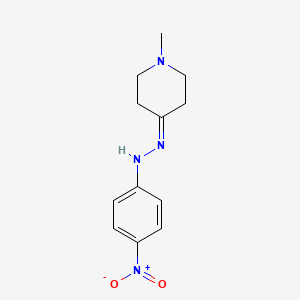
1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is an organic compound with the molecular formula C12H16N4O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a hydrazone functional group attached to a nitrophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine can be synthesized through a multi-step process involving the reaction of piperidine derivatives with nitrophenyl hydrazones. The typical synthetic route involves the following steps:
Formation of the hydrazone: The reaction of 4-nitrobenzaldehyde with hydrazine hydrate to form 4-nitrophenyl hydrazone.
Alkylation: The reaction of the hydrazone with 1-methylpiperidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazone moiety under basic or acidic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
科学的研究の応用
1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl and hydrazone moieties are key functional groups that contribute to its activity. The compound may act by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with cellular receptors: Affecting signal transduction pathways.
Generating reactive species: Inducing oxidative stress or other cellular responses.
類似化合物との比較
1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine can be compared with other similar compounds, such as:
- 1-Methyl-4-(4-nitrophenyl)piperazine
- 4-Methyl-1-(2-nitrophenyl)piperidine
- 1-(2-Methoxy-4-nitrophenyl)piperidine
Uniqueness
The unique combination of the piperidine ring, methyl group, and nitrophenyl hydrazone moiety distinguishes this compound from other similar compounds
特性
IUPAC Name |
N-[(1-methylpiperidin-4-ylidene)amino]-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-15-8-6-11(7-9-15)14-13-10-2-4-12(5-3-10)16(17)18/h2-5,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNNVFREPFGSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride](/img/structure/B2981837.png)
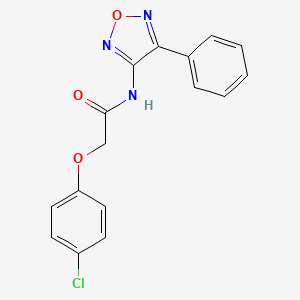
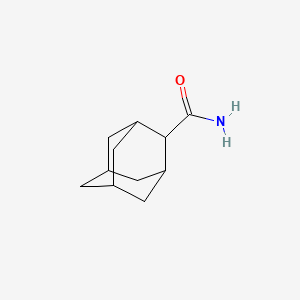
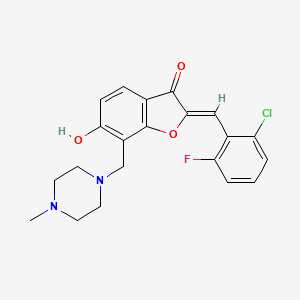
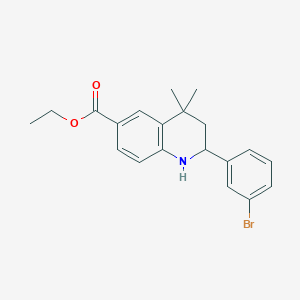
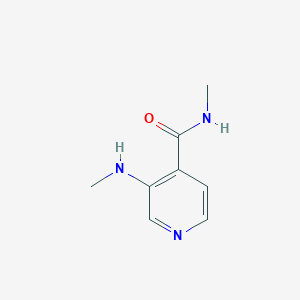

![ethyl 7-butyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2981849.png)

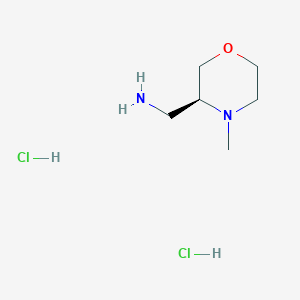
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2981857.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2981858.png)

